(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine
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Overview
Description
(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate:
Thiophene Ring Formation: The trifluoromethoxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Methanamine Introduction: Finally, the thiophene derivative is reacted with a suitable amine source under reductive amination conditions to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to modify the thiophene ring or the trifluoromethoxy group.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield imines or amides, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethoxy-containing compounds with biological targets.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanol
- (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)acetic acid
- (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethylamine
Uniqueness
(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance characteristics.
Properties
IUPAC Name |
[4-[2-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NOS/c13-12(14,15)17-11-4-2-1-3-10(11)8-5-9(6-16)18-7-8/h1-5,7H,6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAAOBJSUXDBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)CN)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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